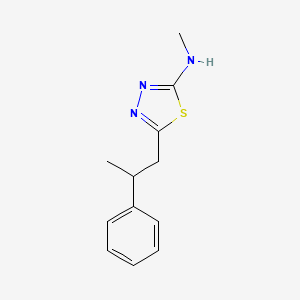![molecular formula C20H22N4 B15211180 6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]- CAS No. 832101-99-2](/img/structure/B15211180.png)
6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This compound features a quinoline core, which is known for its diverse biological activities, and a phenylpiperazine moiety, which is often found in compounds with central nervous system activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine typically involves the reaction of quinoline derivatives with phenylpiperazine. One common method involves the nucleophilic substitution reaction where a quinoline derivative with a suitable leaving group reacts with 4-phenylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Potential use as a corrosion inhibitor for metals.
Mécanisme D'action
The mechanism of action of 2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine involves its interaction with specific molecular targets in the body. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and enhancing cognitive functions . The compound may also interact with other neurotransmitter systems, contributing to its potential anxiolytic and antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol:
Uniqueness
2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine is unique due to its specific combination of a quinoline core and a phenylpiperazine moiety, which imparts distinct pharmacological properties. Its potential as a multi-target therapeutic agent makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
832101-99-2 |
|---|---|
Formule moléculaire |
C20H22N4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-[(4-phenylpiperazin-1-yl)methyl]quinolin-6-amine |
InChI |
InChI=1S/C20H22N4/c21-17-7-9-20-16(14-17)6-8-18(22-20)15-23-10-12-24(13-11-23)19-4-2-1-3-5-19/h1-9,14H,10-13,15,21H2 |
Clé InChI |
LANVKIOYLOBIJU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=NC3=C(C=C2)C=C(C=C3)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy-](/img/structure/B15211101.png)


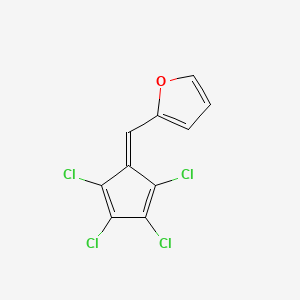
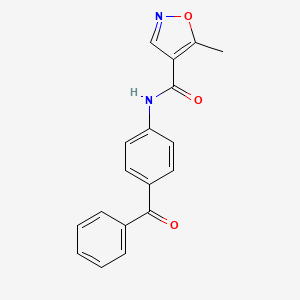
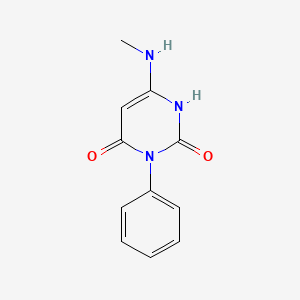
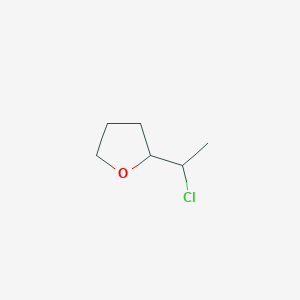
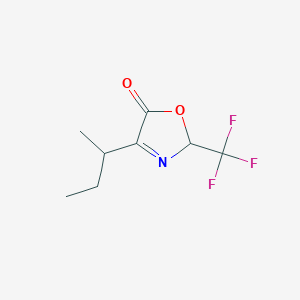
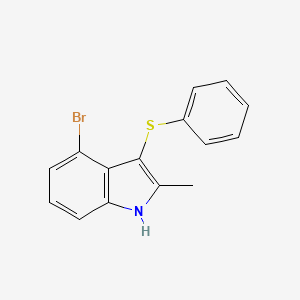
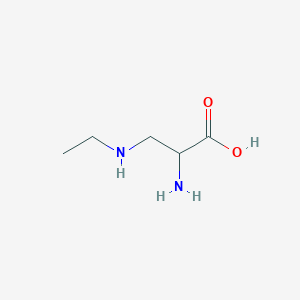
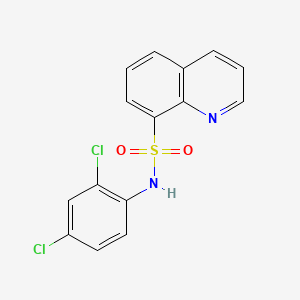
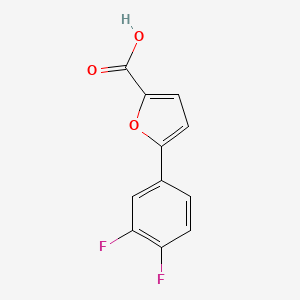
![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)
